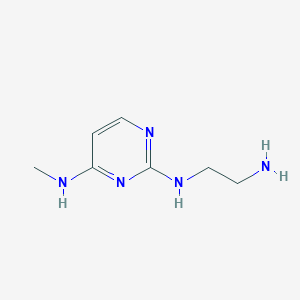
N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine is a compound with a complex structure that includes both amino and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with 2-bromoethylamine hydrobromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyrimidine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler compound with two amino groups, used as a building block in chemical synthesis.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A compound with similar aminoethyl functionality, used in surface modification and material science.
Tris(2-aminoethyl)amine: A compound with three aminoethyl groups, used as a ligand in coordination chemistry.
Uniqueness
N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine is unique due to its combination of amino and pyrimidine groups, which allows it to participate in a wide range of chemical reactions and interactions.
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-9-6-2-4-10-7(12-6)11-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12) |
InChI Key |
VFAPVGANEKVQRI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















